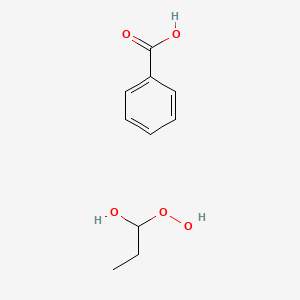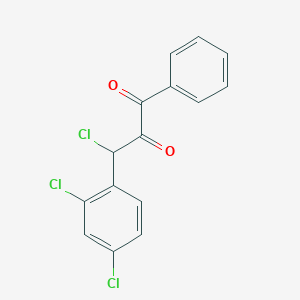
3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of three chlorine atoms and two phenyl groups attached to a propane-1,2-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione typically involves the chlorination of phenylpropane-1,2-dione derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at specific positions on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of catalysts and solvents can further optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and ketone groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione: shares similarities with other aromatic ketones, such as benzophenone and acetophenone derivatives.
Benzophenone: A simpler aromatic ketone with two phenyl groups attached to a carbonyl group.
Acetophenone: An aromatic ketone with a single phenyl group attached to a carbonyl group.
Uniqueness
The presence of multiple chlorine atoms and the specific arrangement of phenyl groups in this compound confer unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. These features distinguish it from other similar compounds and make it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
141625-28-7 |
|---|---|
Fórmula molecular |
C15H9Cl3O2 |
Peso molecular |
327.6 g/mol |
Nombre IUPAC |
3-chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione |
InChI |
InChI=1S/C15H9Cl3O2/c16-10-6-7-11(12(17)8-10)13(18)15(20)14(19)9-4-2-1-3-5-9/h1-8,13H |
Clave InChI |
DQFAURULCWFUJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(=O)C(C2=C(C=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


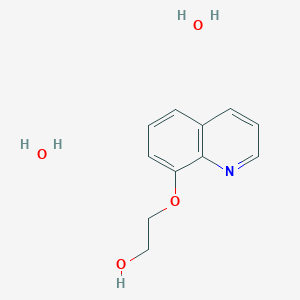
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)

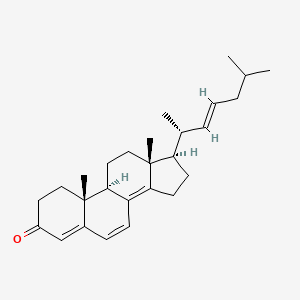
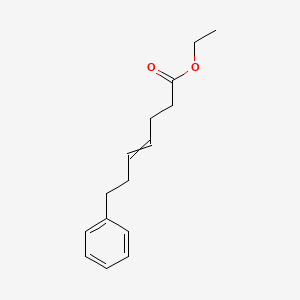

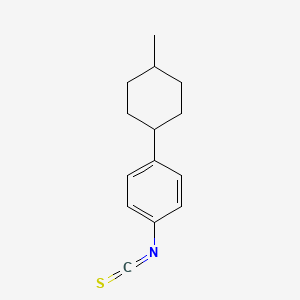
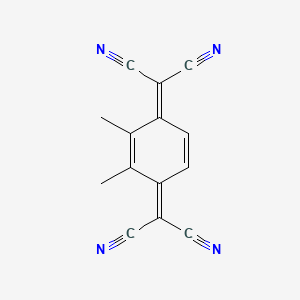

![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)

![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)

